Titan yellow
Overview
Description
Titan Yellow, also known as Thiazole Yellow G, Clayton Yellow, C.I. 19540, or C.I. Direct Yellow 9, is a compound with the formula C28H19N5Na2O6S4 . It is a triazene dye used as a stain and fluorescent indicator in microscopy . It is also used for the colorimetric indication of various compounds and serves as an acid-base indicator . As an acid-base indicator, it changes color from yellow to red between pH 12 and pH 13 .
Synthesis Analysis
This compound has been synthesized using ZnO nanorods (ZNRs) derived from Calotropis gigantea, a plant rich in flavonoids and alkaloids . The synthesized ZNRs were characterized using XRD, FESEM–EDS, and HRTEM-SAED . The XRD results confirmed the formation of wurtzite ZnO .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H19N5Na2O6S4 . The compound has a molar mass of 695.720 g/mol . The InChI key for this compound is CZIRZNRQHFVCDZ-UHFFFAOYSA-L .Chemical Reactions Analysis
This compound has been used in photocatalytic degradation experiments . The ZNRs exhibited 95% dye degradation for 10 ppm TY dye concentration in the presence of 60 mg of the ZNRs catalyst at pH 8 for 60 min UV irradiation .Physical And Chemical Properties Analysis
This compound is a rust powder with a molecular weight of 695.73 . It has an absorbance peak at 403 nm . The compound has a solubility of 29 g/L at 20 °C .Scientific Research Applications
Photocatalysis with Titan Yellow
This compound has been utilized in photocatalysis research. A study demonstrated the use of mesoporous pure titania, which is stabilized by exfoliated titanate nanosheets. This nanocomposite shows excellent activity for the degradation of organic dyes and pollutants under visible light, indicating its potential in environmental applications (Tian et al., 2013).
Adsorption Studies
Research has also focused on the adsorption properties of this compound. One study investigated the factors influencing the adsorption of this compound on magnesium hydroxide, contributing to understanding its interaction with different substances (Bradfield, 1962).
Colorimetric Analysis
This compound has been widely used in colorimetric analysis, particularly in the determination of magnesium. Studies have explored the methodology and accuracy of using this compound in colorimetric determinations (Pieters et al., 1948), (Wesemael, 1961).
Analytical Chemistry
This compound has been applied in various analytical chemistry contexts. Its use in the colorimetric determination of magnesium has been a subject of study, with research focusing on improving the stability and sensitivity of the resulting colored complex (Hall et al., 1966).
Environmental Applications
In environmental science, this compound has been investigated for its potential in wastewater treatment. A study used Aloe vera leaves as an adsorbent for this compound, exploring the efficiency of bio-waste in removing this dye from wastewater (El-Azazy et al., 2019).
Titan's Atmospheric Studies
Interestingly, research on Titan, Saturn's moon, also mentions the unique orange-yellow color of its atmospheric haze, which is relevant to the study of Titan's photochemistry and atmospheric dynamics (Gudipati et al., 2013).
Mechanism of Action
Target of Action
Titan Yellow, also known as Thiazole Yellow G, Clayton Yellow, or C.I. 19540 , is primarily used as a stain and fluorescent indicator in microscopy . It targets various compounds for colorimetric indication and serves as an acid-base indicator . As an acid-base indicator, it changes color from yellow to red between pH 12 and pH 13 .
Mode of Action
The mode of action of this compound is based on its ability to change color in response to changes in pH. This property makes it a useful tool in various scientific and industrial applications where pH indication is required .
Biochemical Pathways
It’s known that the compound’s color change property is utilized in various biochemical assays and microscopy techniques .
Pharmacokinetics
It’s known that the compound is used in aqueous solutions in both single and binary batch systems .
Result of Action
The primary result of this compound’s action is the color change it undergoes in response to changes in pH. This color change can be used to indicate the presence of certain compounds or to measure pH levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s color change property is pH-dependent, meaning that changes in environmental pH can affect its action . Additionally, the compound’s effectiveness in dye removal processes can be influenced by factors such as sorbent mass, contact time, pH, and initial concentration of dyes .
Future Directions
properties
IUPAC Name |
disodium;6-methyl-2-[4-[2-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]iminohydrazinyl]phenyl]-1,3-benzothiazole-7-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O6S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-33-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,31,32)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRZNRQHFVCDZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062005 | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown solid; [Merck Index] | |
Record name | Clayton Yellow | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
1829-00-1 | |
Record name | Thiazol Yellow G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2,2'-(1-triazene-1,3-diyldi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIAZOL YELLOW G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4T724PIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Titan Yellow forms a colored complex with magnesium ions in alkaline solutions. This interaction is the basis for its use as a colorimetric reagent for magnesium determination. [, , ]
ANone: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they do highlight that commercial preparations are complex mixtures. [, ] The magnesium-reactive component's structure has been elucidated, with sodium sulfonate groups at the 7-position of each benzothiazole ring. []
ANone: Researchers use various techniques to characterize this compound, including UV-Vis spectrophotometry, fluorescence spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and X-ray diffraction (XRD). [, , , , ]
ANone: The stability of this compound is pH-dependent. Studies indicate that it exhibits strong adsorption capability in pH ranges lower than 9, but its adsorption capacity weakens at higher pH values. []
ANone: While the provided research focuses on this compound's application as an indicator and adsorbent, one study suggests potential catalytic activity. [] Hematite iron oxide nanowalls synthesized using a solvent-assisted hydrothermal process, incorporating this compound, exhibited catalytic activity in degrading this compound itself in an aqueous solution. This activity is attributed to the larger surface area provided by the nanowalls. []
ANone: The provided research papers primarily focus on experimental investigations of this compound. There is no mention of computational chemistry studies or QSAR model development.
ANone: The provided research does not delve into the specific structure-activity relationship of this compound or its derivatives.
ANone: Adding stabilizing agents like starch and sucrose to this compound solutions enhances the stability of the colored complex formed with magnesium, making the measurement more reliable. []
ANone: The provided research predominantly focuses on the scientific aspects of this compound and does not discuss SHE regulations.
ANone: The provided research does not address the pharmacokinetics or pharmacodynamics of this compound.
ANone: The provided research does not contain information on the in vitro or in vivo efficacy of this compound.
ANone: The research papers provided do not cover resistance mechanisms or cross-resistance related to this compound.
ANone: The provided research does not explore the use of this compound in biomarker research or diagnostics.
ANone: this compound is primarily used as a colorimetric reagent for the determination of magnesium in various matrices, including serum, soil extracts, and rocks. [, , , , ]
ANone: Yes, alternative methods for magnesium determination include atomic absorption spectrophotometry and other colorimetric methods using dyes like Congo Red. [, ]
ANone: this compound is an organic dye, and its release into the environment can cause water pollution. [, , , , ] Several studies focus on removing this compound from wastewater using various adsorbents, highlighting its potential environmental impact.
ANone: Yes, research demonstrates the successful degradation of this compound using photocatalysis. Metal oxide nanoparticles, such as zinc oxide/silver embedded with iron oxide nanoparticles and cobalt oxide nanoparticles, have shown promising results in degrading this compound under visible light irradiation. [, ]
ANone: The provided research papers do not provide specific details on the dissolution rate or solubility of this compound in various media.
ANone: While the research mentions the use of various analytical techniques, it doesn't elaborate on the validation parameters like accuracy, precision, or specificity for these methods.
ANone: The research papers primarily focus on the scientific principles and experimental findings related to this compound. There is no mention of specific quality control or assurance measures.
ANone: The provided research does not offer information on the immunogenicity or immunological responses associated with this compound.
ANone: The research papers do not discuss drug-transporter interactions related to this compound.
ANone: The research papers do not provide information about the potential of this compound to induce or inhibit drug-metabolizing enzymes.
ANone: Although not directly addressed, the use of this compound in biodegradable coronary stents, specifically to stain magnesium and its degradation products within vessel walls, suggests its biocompatibility and potential biodegradability. []
ANone: Yes, researchers are exploring various alternative adsorbents for removing dyes like this compound from wastewater. These alternatives include modified rice husk char, kahwa tea carbon, maghemite nanoparticles, and cellulose-based materials. [, , , , ]
ANone: The research papers do not discuss specific strategies for recycling or waste management of this compound.
ANone: The research highlights the use of standard laboratory equipment and analytical techniques, suggesting the availability of necessary infrastructure and resources for studying this compound.
ANone: The research papers primarily focus on recent findings and do not provide a detailed historical context for this compound research.
ANone: this compound finds applications across various disciplines. In analytical chemistry, it serves as a reagent for magnesium determination. [, , , , ] In materials science, it's used in the development of dye-sensitized solar cells. [] Furthermore, its use in staining biodegradable coronary stents highlights its application in biomedical research. []
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